3-Methylcrotonyl L-Carnitine
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Overview
Description
3-Methylcrotonyl L-Carnitine is a derivative of L-Carnitine and a metabolite of leucine. It is known for its role in the catabolism of leucine, an essential amino acid. This compound is significant in clinical testing and research due to its involvement in metabolic pathways and its potential implications in metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcrotonyl L-Carnitine typically involves the esterification of L-Carnitine with 3-Methylcrotonyl chloride. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcrotonyl L-Carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Methylcrotonyl L-Carnitine has diverse applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of carnitine derivatives.
Biology: Studied for its role in metabolic pathways and its impact on cellular functions.
Medicine: Investigated for its potential in diagnosing and understanding metabolic disorders such as 3-Methylcrotonyl-CoA carboxylase deficiency.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylcrotonyl L-Carnitine involves its role in the catabolism of leucine. It acts as an intermediate in the metabolic pathway, facilitating the breakdown of leucine into acetyl-CoA and other metabolites. This process is crucial for energy production and maintaining metabolic balance. The compound interacts with specific enzymes and co-factors, influencing various biochemical pathways.
Comparison with Similar Compounds
L-Carnitine: A primary compound involved in fatty acid metabolism.
Acetyl L-Carnitine: An acetylated form of L-Carnitine with enhanced bioavailability.
Propionyl L-Carnitine: A derivative involved in the metabolism of propionic acid.
Uniqueness: 3-Methylcrotonyl L-Carnitine is unique due to its specific role in leucine catabolism and its potential implications in metabolic disorders. Unlike other carnitine derivatives, it serves as a critical intermediate in the breakdown of branched-chain amino acids, highlighting its distinct biochemical significance.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3 |
InChI Key |
KGPNNIOVWVIXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C |
Origin of Product |
United States |
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